Cas no 1105200-49-4 (2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide)
![2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide structure](https://www.kuujia.com/scimg/cas/1105200-49-4x500.png)
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
- 1105200-49-4
- VU0645813-1
- AKOS024511784
- 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
- 2-[[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
- F5520-0861
-
- Inchi: 1S/C18H23N5O2S2/c1-13(2)19-15(24)12-26-18-21-20-17(27-18)23-10-8-22(9-11-23)16(25)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,24)
- InChI Key: ZWGKRIIMAGVJTK-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1N1CCN(C(C2C=CC=CC=2)=O)CC1)SCC(NC(C)C)=O
Computed Properties
- Exact Mass: 405.12931734g/mol
- Monoisotopic Mass: 405.12931734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 132Ų
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5520-0861-2μmol |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-5mg |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-75mg |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-1mg |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-5μmol |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-20mg |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-25mg |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-10μmol |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-40mg |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5520-0861-2mg |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide |
1105200-49-4 | 2mg |
$59.0 | 2023-09-10 |
2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide Related Literature
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Introduction to Compound with CAS No. 1105200-49-4 and Product Name: 2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Compound with the CAS number 1105200-49-4 and the product name 2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic sulfonamides that have garnered considerable attention due to their diverse pharmacological properties. The molecular structure incorporates several key functional groups, including a thiadiazole ring, a benzoylpiperazine moiety, and an acetamide side chain, which collectively contribute to its unique chemical and biological characteristics.
The thiadiazole core is a well-known scaffold in pharmaceutical research, recognized for its ability to modulate various biological pathways. Specifically, thiadiazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, and antiviral agents. The presence of the 5-(4-benzoylpiperazin-1-yl) group in this compound introduces a piperazine moiety, which is frequently employed in drug design due to its role as a bioisostere for nitrogen-containing heterocycles. This modification enhances the compound's solubility and bioavailability while also contributing to its binding affinity for target proteins.
The sulfanyl group at the 2-position of the thiadiazole ring further enriches the compound's pharmacophoric features. Sulfonamides and their derivatives are known for their broad spectrum of biological activities, including antitumor, anti-inflammatory, and analgesic effects. The incorporation of this group into the molecular framework likely enhances the compound's interaction with biological targets, thereby improving its therapeutic potential. Additionally, the N-(propan-2-yl)acetamide side chain adds another layer of complexity to the compound's structure, influencing its metabolic stability and pharmacokinetic profile.
Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. Studies have demonstrated that the arrangement of atoms in this compound can significantly influence its interaction with enzymes and receptors. For instance, the benzoylpiperazine moiety may serve as a key determinant in binding to specific protein targets, while the thiadiazole ring provides additional interactions through hydrogen bonding or hydrophobic effects. These insights are crucial for optimizing drug candidates during the early stages of development.
In vitro studies have begun to unravel the mechanistic basis of this compound's activity. Preliminary results suggest that it may exert its effects by inhibiting certain enzymes or modulating ion channel function. For example, the sulfonamide group could interact with ATP-binding sites on enzymes, thereby blocking their activity. Similarly, the piperazine ring might interfere with neurotransmitter receptors, leading to alterations in signal transduction pathways. These findings align with recent research indicating that sulfonamide derivatives can serve as potent modulators of neurological and inflammatory responses.
The synthesis of this compound represents a testament to the growing sophistication of organic synthesis techniques. Modern methodologies allow for the efficient construction of complex heterocyclic frameworks while maintaining high levels of purity and yield. The use of palladium-catalyzed cross-coupling reactions has been particularly instrumental in forming carbon-carbon bonds within the molecular structure. Such reactions provide a reliable route to introducing functional groups like the benzoylpiperazine moiety while minimizing unwanted byproducts.
From a medicinal chemistry perspective, this compound exemplifies how structural modifications can enhance pharmacological properties. The interplay between different functional groups—such as the thiadiazole ring, benzoylpiperazine moiety, and sulfanyl group—creates a multifaceted pharmacophore that can interact with multiple targets simultaneously. This polypharmacicity is increasingly recognized as a viable strategy for developing drugs with broader therapeutic efficacy and reduced side effects.
Future directions in research may focus on exploring analogs of this compound to further refine its pharmacological profile. By systematically varying substituents on different parts of the molecule, researchers can identify structural features that optimize activity while minimizing toxicity. Techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) will likely play pivotal roles in these endeavors.
The broader significance of this compound lies in its potential contribution to addressing unmet medical needs across multiple therapeutic areas. Whether it ultimately proves effective in treating neurological disorders, inflammatory conditions, or infectious diseases remains to be determined through further preclinical and clinical investigations. However, its unique structural features and promising preclinical data position it as a valuable candidate for future drug development efforts.
1105200-49-4 (2-{[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide) Related Products
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)




